REACTION_SMILES
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[Br:21][c:22]1[cH:23][cH:24][c:25]2[c:26]([s:27][cH:28][cH:29]2)[cH:30]1.[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:16][CH2:17][CH2:18][CH2:19][Li:20].[CH3:31][I:32].[CH3:8][N:9]([CH3:10])[CH2:11][CH2:12][N:13]([CH3:14])[CH3:15].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[Na+:42].[O-:38][C:39]([OH:40])=[O:41]>>[CH3:1][c:28]1[s:27][c:26]2[c:25]([cH:24][cH:23][c:22]([Br:21])[cH:30]2)[cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2ccsc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)NC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C([O-])O
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Name
|
|
Type
|
product
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Smiles
|
Cc1cc2ccc(Br)cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |